(S)-(+)-2-Heptanol

Catalog No.
S608622
CAS No.
6033-23-4
M.F
C7H16O
M. Wt
116.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-Heptanol

CAS Number

6033-23-4

Product Name

(S)-(+)-2-Heptanol

IUPAC Name

(2S)-heptan-2-ol

Molecular Formula

C7H16O

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

CETWDUZRCINIHU-ZETCQYMHSA-N

SMILES

CCCCCC(C)O

Canonical SMILES

CCCCCC(C)O

Isomeric SMILES

CCCCC[C@H](C)O

The exact mass of the compound (S)-(+)-2-Heptanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

(S)-(+)-2-Heptanol (CAS 6033-23-4) is a highly pure chiral secondary alcohol widely procured as a stereospecific building block, analytical reference standard, and specialized flavor and fragrance component. Commercially available at high enantiomeric excess (≥97% ee) with a specific optical rotation of [α]24/D +10° (neat), this compound offers a boiling point of 149-150 °C and a density of 0.815 g/mL . Unlike its racemic counterpart, the enantiopure (S)-isomer provides immediate utility in asymmetric synthesis, eliminating the need for downstream chiral resolution when producing pharmaceutical intermediates, chiral esters, and liquid crystal precursors [1].

Substituting (S)-(+)-2-Heptanol with racemic 2-heptanol or the (R)-enantiomer introduces severe process inefficiencies and product failures. In chemical synthesis, utilizing the racemate necessitates complex enzymatic resolution steps—such as Lipase B catalyzed acylation—which inherently cap the theoretical yield of the desired enantiomer at 50% and require extensive separation protocols [1]. In formulation applications, the human olfactory system and insect receptors are highly stereoselective; the (S)-enantiomer imparts a distinct "mushroom, blue cheese" odor, whereas the (R)-enantiomer is characterized by "fruity, sweet" notes [2]. Consequently, generic substitution fundamentally alters the sensory profile of flavor and fragrance products and disrupts behavioral responses in entomological applications [3].

Synthetic Yield and Atom Economy in Chiral Ester Production

Procuring enantiopure (S)-(+)-2-Heptanol directly bypasses the severe yield limitations associated with resolving racemic mixtures. When racemic 2-heptanol is subjected to enzymatic resolution using Lipase B from Candida antarctica, the maximum achievable yield for the isolated chiral alcohol or its acetate is strictly limited to 43–45% [1]. In contrast, utilizing pre-resolved (S)-(+)-2-Heptanol as a starting material allows for near-quantitative (>98%) conversion into downstream chiral esters without the mass penalty of discarding the unreacted (R)-enantiomer [1].

Evidence DimensionMaximum theoretical yield in chiral ester synthesis
Target Compound Data>98% yield (direct esterification)
Comparator Or Baseline43-45% yield (enzymatic resolution of racemic 2-heptanol)
Quantified Difference>50% absolute increase in synthetic yield and atom economy
ConditionsAcylation using succinic anhydride or vinyl acetate

Procuring the enantiopure starting material doubles the effective yield of downstream pharmaceutical intermediates and eliminates a costly enzymatic separation step.

Stereospecific Olfactory Receptor Activation

The stereochemistry of 2-heptanol dictates its interaction with olfactory receptors, resulting in completely divergent sensory profiles. Analytical profiling demonstrates that (S)-(+)-2-Heptanol exhibits a "mushroom, oily, fatty, blue cheese" odor profile [1]. Conversely, the (R)-(-)-2-Heptanol enantiomer triggers a "fruity, sweet, oily" response [1]. This stark contrast means that racemic mixtures produce a muddy, inconsistent sensory profile that cannot be used when precise savory or earthy notes are required.

Evidence DimensionOlfactory descriptor profile
Target Compound Data"Mushroom, oily, fatty, blue cheese" notes
Comparator Or Baseline(R)-(-)-2-Heptanol ("Fruity, sweet" notes)
Quantified DifferenceComplete qualitative shift in sensory perception based on chirality
ConditionsStandard olfactory evaluation for flavor and fragrance formulation

Buyers in the flavor and fragrance industry must procure the exact (S)-enantiomer to achieve specific earthy/savory notes, as the racemate or (R)-enantiomer will ruin the formulation.

Enantiomeric Recognition in Pheromone Activity

(S)-(+)-2-Heptanol functions as a highly specific biological signal in entomological systems, specifically identified as the active alarm pheromone in stingless bees such as Melipona solani [1]. Behavioral and electroantennographic (EAG) studies confirm that the mandibular glands utilize the (S)-isomer to elicit defensive flight responses [1]. While racemic mixtures can trigger a response due to the presence of the (S)-isomer, utilizing the pure (S)-(+)-2-Heptanol ensures standardized, reproducible receptor activation without the diluting or potentially antagonistic effects of the (R)-isomer in controlled biological assays [1].

Evidence DimensionAlarm pheromone behavioral activation
Target Compound DataStandardized, high-efficacy flight/buzzing response
Comparator Or BaselineRacemic mixture (diluted active concentration)
Quantified Difference100% active isomer concentration vs. 50% active isomer concentration
ConditionsElectroantennographic (EAG) and behavioral bioassays on Melipona solani

For agricultural and entomological research, procuring the enantiopure compound ensures maximum efficacy and reproducibility in pheromone trap development and behavioral studies.

Precursor for Chiral Pharmaceutical Intermediates

By utilizing (S)-(+)-2-Heptanol, process chemists can directly synthesize chiral esters and downstream active pharmaceutical ingredients (APIs) with high atom economy. This bypasses the 50% yield cap inherent to the enzymatic resolution of racemic 2-heptanol, significantly streamlining the manufacturing workflow and reducing waste [1].

Earthy and Savory Flavor/Fragrance Formulation

The distinct "mushroom and blue cheese" olfactory profile of (S)-(+)-2-Heptanol makes it an essential procurement target for flavorists developing savory food additives or specialized fragrances. Its use ensures sensory fidelity that cannot be achieved with the fruity notes of the (R)-enantiomer or the mixed profile of the racemate [2].

Analytical Reference Standard for Chiral Chromatography

With a guaranteed high enantiomeric excess (≥97% ee) and a specific optical rotation of +10°, (S)-(+)-2-Heptanol serves as a critical baseline standard for calibrating chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) systems, ensuring accurate stereochemical assays in quality control labs .

Active Component in Entomological Pheromone Systems

As the identified alarm pheromone for specific bee species, (S)-(+)-2-Heptanol is procured for behavioral research and the development of targeted agricultural management systems. Using the enantiopure compound guarantees consistent electroantennographic responses compared to diluted racemic mixtures [3].

XLogP3

2.3

UNII

7XQ9F7KYPW

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (26.92%): Flammable liquid and vapor [Warning Flammable liquids];
H311 (19.23%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (92.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (73.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Wikipedia

(+)-2-heptanol

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

Dates

Last modified: 08-15-2023

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